![molecular formula C19H14ClNOS2 B15101522 (5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15101522.png)
(5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a phenylprop-2-en-1-ylidene moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-methyl-3-phenylprop-2-en-1-amine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid in the presence of a base such as sodium hydroxide to yield the desired thiazolidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions may require catalysts or bases such as triethylamine or pyridine to facilitate the substitution process.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted thiazolidinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the suppression of these processes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups but different core structures.
Phenylprop-2-en-1-ylidene derivatives: Compounds with similar phenylprop-2-en-1-ylidene moieties but different ring systems.
Uniqueness
(5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
The compound (5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one , a derivative of thiazolidin-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-one derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities of this specific compound, synthesizing findings from various studies.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidin ring can enhance cytotoxic activity against various cancer cell lines. For instance, a study reported that thiazolidin-4-one derivatives exhibited significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
Compound B | MCF7 (Breast) | 4.5 | Cell cycle arrest |
(5Z)-3-(2-chlorophenyl)-5... | HeLa (Cervical) | 6.0 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Studies have shown that thiazolidin-4-one derivatives possess broad-spectrum activity against bacteria and fungi. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Table 2: Antimicrobial Activity of Thiazolidin-4-One Derivatives
Compound | Microorganism Tested | Zone of Inhibition (mm) |
---|---|---|
Compound C | Staphylococcus aureus | 15 |
Compound D | Escherichia coli | 18 |
(5Z)-3-(2-chlorophenyl)-5... | Candida albicans | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidin-4-one derivatives is another area of interest. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .
Table 3: Anti-inflammatory Activity of Thiazolidin-4-One Derivatives
Compound | Model Used | Inhibition (%) |
---|---|---|
Compound E | Carrageenan-induced edema | 70 |
Compound F | Xylene-induced ear swelling | 65 |
(5Z)-3-(2-chlorophenyl)-5... | LPS-induced inflammation | 60 |
The biological activities of (5Z)-3-(2-chlorophenyl)-5... can be attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in cell survival and proliferation. For instance, it has been suggested that the presence of specific substituents on the thiazolidin ring enhances its binding affinity to target proteins involved in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of thiazolidin-4-one derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving a thiazolidin derivative demonstrated significant tumor reduction in patients with advanced breast cancer when combined with standard chemotherapy.
- Case Study on Antimicrobial Resistance : In a study focused on drug-resistant bacterial strains, a derivative showed effectiveness against MRSA infections, providing a potential alternative treatment option.
Properties
Molecular Formula |
C19H14ClNOS2 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14ClNOS2/c1-13(11-14-7-3-2-4-8-14)12-17-18(22)21(19(23)24-17)16-10-6-5-9-15(16)20/h2-12H,1H3/b13-11+,17-12- |
InChI Key |
JUFVJENXSYZSPO-YMGXUNRSSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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